molecular formula C16H23N3O6 B061283 oxalic acid;[2-(piperidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate CAS No. 169128-47-6

oxalic acid;[2-(piperidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate

Cat. No.: B061283
CAS No.: 169128-47-6
M. Wt: 353.37 g/mol
InChI Key: QGTFKJYEKRWNIV-UHFFFAOYSA-N
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Description

2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) is a complex organic compound that features a piperidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) typically involves the reaction of 2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate with ethanedioic acid (oxalic acid). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. Continuous flow synthesis allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperidinylmethyl)azepane
  • 1-(1-Piperidinylmethyl)-2,5-pyrrolidinedione
  • 1-(1-Methyl-4-piperidinyl)piperazine

Uniqueness

2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

169128-47-6

Molecular Formula

C16H23N3O6

Molecular Weight

353.37 g/mol

IUPAC Name

oxalic acid;[2-(piperidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C14H21N3O2.C2H2O4/c1-16(2)14(18)19-13-7-6-8-15-12(13)11-17-9-4-3-5-10-17;3-1(4)2(5)6/h6-8H,3-5,9-11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

QGTFKJYEKRWNIV-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O

169128-47-6

Synonyms

3-Pyridinol, 2-(1-piperidinylmethyl)-, dimethylcarbamate, oxalate

Origin of Product

United States

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